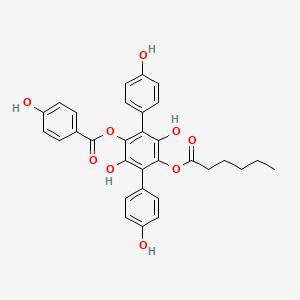

Thelephantin B

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H28O9 |

|---|---|

Molecular Weight |

544.5 g/mol |

IUPAC Name |

[4-hexanoyloxy-2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)phenyl] 4-hydroxybenzoate |

InChI |

InChI=1S/C31H28O9/c1-2-3-4-5-24(35)39-29-25(18-6-12-21(32)13-7-18)28(37)30(40-31(38)20-10-16-23(34)17-11-20)26(27(29)36)19-8-14-22(33)15-9-19/h6-17,32-34,36-37H,2-5H2,1H3 |

InChI Key |

PVJPNBBVZSBLLI-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |

Canonical SMILES |

CCCCCC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |

Synonyms |

thelephantin B |

Origin of Product |

United States |

Origin, Isolation Methodologies, and Natural Co Occurrence

Mycological Sources of Thelephantin B and Related p-Terphenyls

This compound is a secondary metabolite produced by specific species of fungi, particularly within the order Thelephorales. These fungi are known to be rich sources of structurally diverse p-terphenyls. nih.govnih.gov

The primary and most well-documented source of this compound is the inedible mushroom Thelephora aurantiotincta. wikipedia.orgnih.gov This species, belonging to the Thelephoraceae family, is a symbiotic mushroom often found growing with pine trees. nih.gov Phytochemical investigations have firmly established this fungus as the producer of a series of related benzoyl p-terphenyl (B122091) derivatives, including this compound, Thelephantin A, and Thelephantin C. nih.gov The genus Thelephora is recognized as an abundant source of these p-terphenyl derivatives. nih.govacs.org

While Thelephora aurantiotincta is the definitive source of this compound, other related fungi are notable for producing a variety of other p-terphenyls, highlighting the chemical diversity within these genera.

Hydnellum caeruleum : This inedible mushroom, commonly known as the blue-green hydnellum, produces a different set of thelephantins, specifically Thelephantins I through N. healing-mushrooms.netwikipedia.orgwikipedia.org It also synthesizes other terphenylquinones such as aurantiacin (B12800716) and thelephoric acid. healing-mushrooms.netwikipedia.org

Thelephora vialis : This species is known for producing potent bioactive compounds called Vialinins, such as Vialinin A and Vialinin B. healing-mushrooms.net Another antioxidant polyphenol, thelephorin A, has also been isolated from its fruiting bodies. healing-mushrooms.net

Thelephora terrestris : Known as the Earthfan fungus, this species produces a series of p-terphenyl derivatives named Terrestrins. mushroomexpert.commdpi.com

| Fungal Species | Genus | Notable p-Terphenyl Compounds Produced |

|---|---|---|

| Thelephora aurantiotincta | Thelephora | Thelephantin A, this compound, Thelephantin C, Thelephantin O, Vialinin A nih.govwikipedia.orgnih.gov |

| Hydnellum caeruleum | Hydnellum | Thelephantins I-N, Aurantiacin, Thelephoric Acid healing-mushrooms.netwikipedia.orgwikipedia.org |

| Thelephora vialis | Thelephora | Vialinin A, Vialinin B, Thelephorin A healing-mushrooms.net |

| Thelephora terrestris | Thelephora | Terrestrins A-G mdpi.com |

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from its natural source is a multi-step process involving extraction and purification, which is standard for separating specific compounds from complex biological mixtures.

The initial step in isolating this compound from the fruiting bodies of Thelephora aurantiotincta involves solvent extraction. Research has demonstrated the efficacy of using ethyl acetate (B1210297) for this purpose. nih.gov The dried and powdered fungal material is subjected to extraction with this solvent, which effectively dissolves this compound and other related medium-polarity organic compounds, separating them from more polar or non-polar substances within the fungal matrix. Ethanol has also been used in broader extractions of T. aurantiotincta to isolate other p-terphenyls like Thelephantin O and Vialinin A. nih.govacs.org

Following the initial solvent extraction, the resulting crude extract contains a mixture of various compounds. To obtain pure this compound, advanced purification techniques are required. The process typically involves multiple chromatographic steps. While the specific details for this compound's purification are part of broader chemical studies, the general methodology for natural products includes:

Column Chromatography: The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Solvents of varying polarities are used to elute different compounds at different rates, achieving partial separation.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often employed. This technique uses high pressure to pass the solvent through a column with smaller particle size, providing much higher resolution and allowing for the isolation of highly pure compounds.

The structures of the isolated compounds, including this compound, are then confirmed using sophisticated analytical methods such as high-resolution 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. nih.gov

Co-isolation and Structural Relationships with Other Thelephantins and p-Terphenyl Derivatives

This compound is not found in isolation within its fungal source. It co-occurs with a suite of structurally similar molecules, all based on the p-terphenyl scaffold.

Thelephantins A, B, and C were isolated together from Thelephora aurantiotincta. nih.gov They share the same core p-terphenyl structure but differ in the nature of the acyl groups attached to the central ring. wikipedia.org For example, the chemical formula for this compound is C₃₁H₂₈O₉. wikipedia.org

Other related p-terphenyls are also present in Thelephora species, indicating a common biosynthetic pathway. These include:

Thelephantin O: Also isolated from T. aurantiotincta, it is another p-terphenyl derivative. nih.govacs.org

Vialinins: Found in T. vialis and T. aurantiotincta, these compounds are potent inhibitors of certain biological pathways. nih.govhealing-mushrooms.net

Terrestrins: A group of p-terphenyls isolated from Thelephora terrestris. mdpi.com

The structural variations among these compounds typically involve differences in the number and position of hydroxyl groups and the types of ester-linked side chains on the central phenyl ring. This chemical diversity within a single genus highlights the complex metabolic capabilities of these fungi. nih.gov

| Compound Name | Fungal Source(s) | Structural Relationship to this compound |

|---|---|---|

| Thelephantin A | Thelephora aurantiotincta | Shares p-terphenyl core, differs in acyl side chain. wikipedia.orgnih.gov |

| Thelephantin C | Thelephora aurantiotincta | Shares p-terphenyl core, differs in acyl side chain. wikipedia.orgnih.gov |

| Thelephantin O | Thelephora aurantiotincta | A related p-terphenyl derivative from the same species. nih.govacs.org |

| Vialinin A | Thelephora aurantiotincta, Thelephora vialis | A p-terphenyl derivative often co-isolated. nih.govhealing-mushrooms.net |

| Terrestrins | Thelephora terrestris | A class of p-terphenyls from a related Thelephora species. mdpi.com |

Structural Elucidation and Advanced Spectroscopic Analysis of Thelephantin B

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the de novo structural elucidation of novel natural products like Thelephantin B. anu.edu.au This technique provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of protons and carbons and the establishment of through-bond and through-space connectivities. emerypharma.com The structure of this compound was elucidated by analyzing high-resolution 2D NMR spectra. nih.gov

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons present in the molecule. However, for a complex structure like this compound, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). sdsu.edulibretexts.org For this compound, COSY spectra would reveal the spin systems within each of the aromatic rings, helping to establish the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). sdsu.eduprinceton.edu It is essential for assigning the chemical shifts of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two to four bonds. sdsu.eduprinceton.edu It is arguably the most powerful tool for connecting molecular fragments. For this compound, HMBC correlations would be critical in linking the individual phenyl rings to form the p-terphenyl (B122091) core and in connecting the benzoyl group to the central ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgprinceton.edu For this compound, NOESY data can help confirm the relative orientation of the different rings and substituents.

| Technique | Information Gained for this compound |

|---|---|

| ¹H NMR | Provides chemical shifts and coupling constants for all protons, indicating the presence of aromatic rings and hydroxyl groups. |

| ¹³C NMR | Identifies all unique carbon environments, including aromatic carbons and the carbonyl carbon of the benzoyl group. |

| COSY | Establishes proton-proton coupling networks within each phenyl ring. |

| HSQC | Assigns specific ¹³C signals to their directly attached ¹H signals. |

| HMBC | Connects the phenyl rings via quaternary carbons and links the benzoyl group to the p-terphenyl core. |

| NOESY | Confirms spatial proximities between protons on adjacent rings, supporting the overall structure. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and molecular formula of a compound with high precision. researchgate.net This information is a critical first step in the process of structure elucidation. arsdcollege.ac.in

High-Resolution Mass Spectrometry (HRMS) was employed in the analysis of this compound. nih.gov Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. chromatographyonline.combioanalysis-zone.com This high accuracy allows for the calculation of a unique elemental composition, thereby establishing the exact molecular formula. hilarispublisher.com By comparing the measured accurate mass with the calculated mass for a proposed formula, a mass error of less than 5 ppm typically confirms the elemental composition. chromatographyonline.com The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation by showing the loss of specific moieties, such as the benzoyl group or water molecules from hydroxyl groups.

| Parameter | Information | Significance for this compound |

|---|---|---|

| Molecular Ion Peak [M+H]⁺ | Provides the accurate mass of the protonated molecule. | Used to determine the precise molecular weight and deduce the molecular formula via HRMS. |

| Molecular Formula | Derived from the accurate mass measurement. | Establishes the exact number of C, H, and O atoms. |

| Key Fragmentation | Characteristic losses of molecular fragments (e.g., benzoyl group). | Confirms the presence of the benzoyl p-terphenyl scaffold. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Both IR and UV-Vis spectroscopy were used to support the structural elucidation of this compound. nih.gov These techniques provide valuable information about the functional groups and the electronic system of the molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would confirm the presence of hydroxyl (-OH) groups (broad absorption) and the carbonyl (C=O) group of the benzoyl moiety (strong, sharp absorption), as well as absorptions corresponding to aromatic C-H and C=C bonds. kvmwai.edu.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons to higher energy orbitals. technologynetworks.com The p-terphenyl core of this compound constitutes a large, conjugated system of pi-electrons, which results in characteristic strong absorption bands in the UV region. The position and intensity of the maximum absorption (λmax) are indicative of the extent of the chromophore's conjugation. technologynetworks.com

| Spectroscopy | Expected Absorption | Functional Group/Chromophore |

|---|---|---|

| Infrared (IR) | ~3400 cm⁻¹ (broad) | O-H stretch (hydroxyl groups) |

| ~1650 cm⁻¹ (strong) | C=O stretch (benzoyl ketone) | |

| ~1600, 1500 cm⁻¹ | C=C stretch (aromatic rings) | |

| Ultraviolet-Visible (UV-Vis) | Multiple bands >250 nm | π → π* transitions in the conjugated p-terphenyl system |

Comparative Structural Analysis within the Benzoyl p-Terphenyl Subclass

This compound is part of a larger family of p-terphenyl derivatives isolated from fungi. nih.govresearchgate.net Comparing its structure to closely related compounds provides insight into the structural diversity within this subclass. This compound, along with Thelephantin A and Thelephantin C, are all benzoyl p-terphenyls, differing in their hydroxylation and/or benzoylation patterns on the p-terphenyl scaffold. nih.gov Other related compounds include Thelephantins F, H, and O, as well as Vialinin A and various Ganbajunins. researchgate.net This structural variation, often involving the number and position of hydroxyl and acyl groups, is a common theme in natural product families.

| Compound Name | Core Structure | Key Substituent Differences from this compound |

|---|---|---|

| Thelephantin A | Benzoyl p-terphenyl | Different hydroxylation/benzoylation pattern. nih.gov |

| Thelephantin C | Benzoyl p-terphenyl | Different hydroxylation/benzoylation pattern. nih.gov |

| Vialinin A | p-Terphenyl | Features two phenylacetoxy groups instead of a benzoyl group. researchgate.net |

| Ganbajunin B | p-Terphenyl | A related p-terphenyl derivative. researchgate.net |

Chemical Synthesis and Analog Design Strategies for Thelephantin B Research

Total Synthesis Approaches to Thelephantin B and Key Structural Motifs

While a specific total synthesis of this compound has not been extensively documented in publicly available literature, the synthetic routes established for structurally similar p-terphenyls, such as Thelephantin O, provide a robust framework for its plausible synthesis. nih.govacs.org These approaches center on the strategic construction of the core p-terphenyl (B122091) skeleton.

A logical retrosynthetic analysis of this compound would commence with the disconnection of the ester functionalities, leading back to the core polyhydroxylated p-terphenyl scaffold and the corresponding acylating agents. The central p-terphenyl core can be further deconstructed through the cleavage of the carbon-carbon bonds linking the three phenyl rings. This approach simplifies the target molecule into more readily available or synthetically accessible precursors, such as appropriately substituted bromobenzenes and boronic acids or their esters. This strategy is a cornerstone in the synthesis of complex organic molecules, allowing for a systematic and logical approach to devising a synthetic pathway. acs.org

The core structure of p-terphenyls consists of a central benzene (B151609) ring linked to two other phenyl groups. nih.gov The synthesis of this key motif is paramount.

The construction of the p-terphenyl skeleton heavily relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely employed method. lnu.edu.cnresearchgate.net This reaction facilitates the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. lnu.edu.cn

In a plausible synthesis of the this compound core, a central dibromo- or diiodo-hydroquinone derivative could be coupled with two equivalents of an appropriately substituted phenylboronic acid. Alternatively, a sequential coupling strategy could be employed, where a monobrominated biphenyl (B1667301) derivative is first synthesized and then coupled with a second arylboronic acid. This stepwise approach allows for the synthesis of unsymmetrical p-terphenyls. The synthesis of various p-terphenyl derivatives has been successfully achieved using Suzuki-Miyaura coupling as a key step. lookchem.comacs.org

Other cross-coupling reactions, such as the Stille or Negishi coupling, could also be considered for the formation of the biaryl and terphenyl linkages, depending on the desired substrate scope and functional group tolerance.

Table 1: Key Cross-Coupling Reactions in p-Terphenyl Synthesis

| Reaction | Coupling Partners | Catalyst/Reagents | Key Bond Formed |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid/Ester + Aryl Halide | Palladium Catalyst, Base | Aryl-Aryl |

| Stille Coupling | Organostannane + Aryl Halide | Palladium Catalyst | Aryl-Aryl |

| Negishi Coupling | Organozinc Reagent + Aryl Halide | Palladium or Nickel Catalyst | Aryl-Aryl |

Based on the elucidated structure, this compound is an achiral molecule and does not possess any stereocenters. Therefore, considerations for stereoselective synthesis of chiral centers are not applicable to the total synthesis of this compound itself. However, the synthesis of chiral analogs could introduce steps requiring stereoselective control. nih.govpsu.eduphotochemcad.com

Semi-Synthesis and Derivatization for Structure-Activity Relationship (SAR) Studies

Semi-synthesis, which involves the chemical modification of a natural product, is a valuable strategy for generating analogs for structure-activity relationship (SAR) studies. dntb.gov.ua These studies are crucial for identifying the pharmacophore and understanding how different structural features contribute to the biological activity of a molecule. researchgate.netunisi.it

The structure of this compound features multiple hydroxyl and acyl groups that are prime targets for modification.

Hydroxyl Groups: The phenolic hydroxyl groups can be selectively protected, alkylated, or acylated to probe their importance for biological activity. For instance, converting the hydroxyl groups to their corresponding methyl ethers or acetate (B1210297) esters can reveal whether hydrogen bond donating ability is critical. The selective modification of hydroxyl groups is a common strategy in medicinal chemistry to modulate properties such as solubility and metabolic stability. acs.org Studies on other p-terphenyls have shown that the presence and position of free hydroxyl groups can be crucial for their cytotoxic effects. acs.org

Acyl Groups: The nature of the acyl groups can be varied to explore the impact of their size, shape, and electronic properties. Analogs with different acyl chains (e.g., shorter, longer, branched, or containing other functional groups) can be synthesized by esterifying the core p-terphenyl scaffold with different carboxylic acids or their activated derivatives.

Table 2: Potential Modifications of this compound for SAR Studies

| Functional Group | Modification Type | Potential Reagents | Purpose of Modification |

| Phenolic Hydroxyl | Alkylation | Alkyl halides (e.g., methyl iodide), Base | Investigate the role of hydrogen bond donation |

| Phenolic Hydroxyl | Acylation | Acid chlorides, Anhydrides | Alter steric and electronic properties |

| Acyl Group | Variation of Acyl Chain | Different Carboxylic Acids/Acid Chlorides | Explore the influence of the acyl moiety on activity |

The synthesis of unnatural analogs and bioconjugates can further expand the understanding of this compound's biological profile and mechanism of action.

Unnatural Analogs: By employing synthetic precursors that are not found in nature, a wide array of novel analogs can be generated. For example, incorporating different aromatic or heterocyclic rings in place of the terminal phenyl groups could lead to compounds with altered biological activities. The complete biosynthesis of cannabinoids and their unnatural analogues in yeast demonstrates the potential of combining synthetic biology and chemistry to create novel compounds. acs.orgacs.org

Bioconjugates: this compound can be chemically modified to attach reporter molecules such as fluorescent dyes or biotin. These bioconjugates are invaluable tools for studying the cellular uptake, distribution, and target engagement of the parent compound. For instance, a hydroxyl group could be functionalized with a linker that allows for click chemistry-based conjugation to a reporter molecule.

Development of Practical and Scalable Synthetic Routes for Research Purposes

The advancement of research into the biological activities of this compound and its related p-terphenyl analogues is intrinsically linked to the availability of efficient and scalable synthetic methodologies. Early synthetic routes towards similar p-terphenyl compounds were often hampered by technical challenges and poor reproducibility, particularly concerning the oxidation-sensitive nature of the central phenyl ring. acs.org However, subsequent research has led to the development of more practical and scalable total syntheses, enabling the production of sufficient quantities of these compounds for detailed investigation.

A significant breakthrough was the establishment of a practical and divergent synthetic route capable of producing a family of naturally occurring p-terphenyls, including symmetrical diesters like Terrestrin B, which shares a structural scaffold with this compound. acs.orgnih.gov This methodology provides a robust framework for accessing these complex molecules. The strategy centers on the controlled construction of the core p-terphenyl structure followed by targeted functionalization.

The synthesis commences with a commercially available starting material, which undergoes a series of transformations to build the key intermediates. A pivotal part of the strategy is the use of sequential Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for forming the carbon-carbon bonds that constitute the terphenyl backbone. researchgate.net This approach allows for the controlled and stepwise addition of the outer phenyl rings to a central, functionalized benzene ring.

One established practical route begins with 1,4-dibromo-2,5-dimethoxybenzene. acs.org Key to the scalability and success of the synthesis is the careful selection of protective groups for the hydroxyl functions on the phenyl rings. For instance, the protection of a catechol-like intermediate as a more stable derivative, such as a methylenedioxy acetal, prevents unwanted side reactions and decomposition during the coupling steps. acs.org

Following the successful construction of the protected p-terphenyl core, the final steps involve deprotection and esterification to install the characteristic side chains of this compound. The synthesis of symmetrical diesters within this family is achieved through a direct, one-step diacylation of the dihydroxy-p-terphenyl intermediate. acs.org This convergent approach is more efficient for symmetrical molecules like this compound compared to the multi-step selective acylation required for unsymmetrical analogues. nih.gov The development of this practical route has been crucial, making this compound and related compounds more accessible for biological studies. researchgate.netresearchgate.net

The table below outlines a representative synthetic sequence for a symmetrical p-terphenyl scaffold, illustrating the practical nature of the route.

| Step | Reaction | Purpose | Key Reagents | Typical Yield |

| 1 | Protection | Protection of hydroxyl groups on the central ring to ensure stability during subsequent steps. | 2,2-dimethoxypropane, PPTS | ~80% acs.org |

| 2 | Suzuki-Miyaura Coupling | Stepwise formation of the p-terphenyl backbone by coupling the central ring with outer phenyl groups. | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Variable, depends on substrate |

| 3 | Deprotection | Removal of protecting groups to reveal hydroxyl functionalities for final esterification. | Acidic conditions (e.g., HCl) or other specific reagents depending on the protecting group. | High |

| 4 | Diacylation | Final esterification step to install the two symmetrical side chains onto the p-terphenyl core. | Appropriate acyl chloride or anhydride, Base (e.g., Pyridine) | High |

Biosynthetic Pathways and Enzyme Catalysis

Proposed Biosynthetic Origin of the p-Terphenyl (B122091) Core Structure in Fungi

The biosynthesis of p-terphenyls, a class of secondary metabolites primarily produced by fungi, follows a conserved initial pathway to construct the central three-ring aromatic system. nih.gov

The fundamental building blocks of the p-terphenyl scaffold are derived from the shikimate-chorismate pathway. nih.gov Isotope labeling studies, utilizing 13C- and 14C-labeled precursors in fungal cultures, have confirmed that the pathway begins with primary aromatic amino acids. nih.gov Specifically, L-phenylalanine or L-tyrosine is converted into its corresponding arylpyruvic acid, typically phenylpyruvic acid or 4-hydroxyphenylpyruvic acid. nih.govresearchgate.net The core p-terphenyl structure is then assembled through the initial condensation of two molecules of these arylpyruvic acids. nih.gov Atromentin (B1665312), a p-terphenylquinone, is recognized as a key intermediate in the biosynthesis of a wide array of p-terphenyl derivatives, including thelephoric acid and cycloleucomelone. nih.gov

The condensation of the two phenylpyruvic acid units to form the p-terphenyl core is not catalyzed by a typical polyketide synthase (PKS) but rather by a specialized non-ribosomal peptide synthetase (NRPS)-like enzyme. mdpi.com In fungi, these NRPS-like enzymes are responsible for activating the precursor acids and catalyzing the dimerization that forms the central C18 skeleton. nih.gov While typical PKS enzymes assemble polyketide chains from smaller acyl-CoA units, the NRPS-like machinery in p-terphenyl synthesis is tailored for the specific condensation of larger phenylpropanoid precursors. nih.govresearchgate.net Genes encoding these crucial NRPS-like enzymes are consistently found within the biosynthetic gene clusters (BGCs) of related fungal metabolites. mdpi.com

Enzymatic Steps in the Elaboration of Thelephantin B (e.g., Acylation, Hydroxylation, Methylation)

This compound's final structure arises from a series of tailoring reactions that modify a hydroxylated p-terphenyl intermediate. Based on its chemical structure—which features a hexanoyl group and two p-hydroxybenzoyl groups esterified to a 2',3',5',6'-tetrahydroxy-p-terphenyl core—the following enzymatic steps are hypothesized to occur after the formation of the core.

Hydroxylation: The p-terphenyl backbone undergoes extensive enzymatic hydroxylation. These reactions are typically catalyzed by cytochrome P450 monooxygenases or other hydroxylases, which introduce hydroxyl groups onto the aromatic rings, creating the polyhydroxylated scaffold necessary for subsequent modifications.

Acylation (Esterification): A key feature of this compound is its multiple ester linkages. This requires the action of specific acyltransferase enzymes. ebi.ac.uk These enzymes catalyze the transfer of acyl groups from activated donors (like acyl-CoAs) to the hydroxyl groups on the central terphenyl ring. ebi.ac.uk The biosynthesis of this compound would necessitate at least two distinct types of acyltransferase activities: one to attach the hexanoyl group and another to attach the two p-hydroxybenzoyl groups. It is plausible that one or more dedicated acyltransferase enzymes are encoded within the this compound biosynthetic gene cluster to perform these specific esterifications. This type of enzymatic acylation is a common strategy in fungi to diversify secondary metabolites. koreascience.kr

Genetic and Molecular Biology Approaches to Biosynthetic Gene Cluster Elucidation

The genes responsible for producing a fungal secondary metabolite are typically organized into a contiguous biosynthetic gene cluster (BGC). nih.gov Identifying and characterizing these clusters is fundamental to understanding the enzymatic machinery. Although the BGC for this compound is yet to be reported, the methods for its eventual elucidation are well-established in the field.

Gene knockout is a definitive technique used to confirm gene function within a proposed BGC. numberanalytics.commybiosource.com By deleting a specific gene, such as a putative acyltransferase or hydroxylase, and observing the resulting metabolic profile, researchers can link the gene to a specific biosynthetic step. If a knockout mutant fails to produce this compound but accumulates a precursor, it provides strong evidence for the knocked-out gene's role. Conversely, overexpression of a key gene, particularly a regulatory gene within the cluster, can lead to increased production of the final compound. mdpi.com These genetic manipulation techniques, while not yet applied to Thelephora aurantiotincta for this compound, have been successfully used to unravel the biosynthetic pathways of other complex fungal metabolites. mdpi.comresearchgate.net

Comparative Biosynthesis with Other Fungal p-Terphenyls

The biosynthesis of this compound can be contextualized by comparing it to other known fungal p-terphenyl pathways. Many p-terphenyls share the common atromentin intermediate but diverge significantly in their tailoring steps, leading to vast structural diversity. nih.gov

Vialinins and Terrestrins: Produced by Thelephora species, these compounds are structurally very similar to thelephantins and are also heavily acylated. clinicsinoncology.comtandfonline.comacs.org For instance, Vialinin A possesses two benzoyl groups. acs.org The biosynthesis of these related molecules likely involves a similar cascade of hydroxylations followed by specific acylations, differing only in the substrate specificity of the acyltransferases involved.

Candidusins: Found in Aspergillus species, these p-terphenyls undergo different modifications, such as the formation of a dibenzofuran (B1670420) ring system via an ether linkage, a feature absent in this compound. nih.gov

Terrequinones: These metabolites from Aspergillus feature prenyl groups attached to the p-terphenyl core, indicating the action of prenyltransferase enzymes, which are not implicated in this compound biosynthesis.

Curtisians: Isolated from Paxillus curtisii, these compounds can be acylated with groups like acetyl or benzoyl. koreascience.kr Studies on these molecules suggest that the acylation of hydroxyl groups can modulate their biological functions, such as iron chelation. koreascience.kr

This comparative analysis highlights a common theme in fungal secondary metabolism: a conserved core pathway is followed by a diverse array of tailoring enzymes (hydroxylases, acyltransferases, prenyltransferases, etc.) that generate a wide range of bioactive molecules from a single precursor scaffold. This compound is a prime example of a pathway that heavily utilizes acylation for structural diversification.

Mechanistic Biological Studies and Molecular Target Identification

Enzyme Inhibition Profiling and Specificity of Thelephantin B and Analogs

This compound and its analogs, particularly the p-terphenyl (B122091) derivative Vialinin A, have been identified as potent inhibitors of ubiquitin-specific proteases (USPs). semanticscholar.orgresearchgate.net USPs are a family of deubiquitinating enzymes (DUBs) that play crucial roles in numerous cellular processes by cleaving ubiquitin from target proteins. researchgate.netdrugtargetreview.comfrontiersin.org

Vialinin A, isolated from Thelephora vialis, has been shown to inhibit the enzymatic activities of USP4 and USP5 with IC50 values of 1.5 µM and 5.9 µM, respectively. researchgate.net It did not, however, show inhibitory activity against other thiol proteases like calpain and cathepsin, or other USPs such as USP2 and USP8, suggesting a degree of specificity. researchgate.net Molecular docking studies have investigated the interaction of Vialinin A and other p-terphenyl compounds with USP4, identifying a potential binding site within the DUSP domain of the protein, which is crucial for its catalytic activity. semanticscholar.orgresearchgate.net This binding is thought to be a key element in the anti-inflammatory and anticancer properties of these natural products. semanticscholar.orgresearchgate.net

Ubiquitin-specific proteases 4 and 5 (USP4 and USP5) are integral regulators of a wide array of cellular functions, and their dysregulation is frequently associated with cancer. researchgate.netresearchgate.net

USP4 is implicated in promoting tumor growth, metastasis, and apoptosis in several types of cancer. researchgate.netfrontiersin.org It plays a role in cancer stemness by stabilizing key proteins. For instance, USP4 deubiquitinates and stabilizes Twist1, a transcription factor that promotes the stem-like properties of lung cancer cells. researchgate.netnih.gov USP4 is also known to deubiquitinate and stabilize β-catenin, enhancing stem cell-like characteristics in colorectal cancer cells. researchgate.net The function of USP4 can be context-dependent, acting as either a tumor promoter or suppressor in different cancers. frontiersin.orgd-nb.info

USP5 is essential for maintaining the homeostasis of monoubiquitin by cleaving unanchored polyubiquitin (B1169507) chains. nih.govmdpi.comontosight.ai It participates in a multitude of cellular processes, including protein degradation, signal transduction, and cell cycle control. researchgate.netmdpi.com Dysregulation of USP5 is linked to various diseases, including cancer. researchgate.netpatsnap.com By preventing the degradation of certain proteins, overactive USP5 can contribute to disease progression. patsnap.com For example, USP5 has been found to deubiquitinate and stabilize SLUG, another transcription factor involved in epithelial-mesenchymal transition (EMT) and cancer metastasis. ijbs.com Therefore, inhibitors of USP4 and USP5, such as this compound and its analogs, hold therapeutic potential by targeting these critical cellular pathways. patsnap.com

Ubiquitin-Specific Proteases (USP) Inhibition (e.g., USP4, USP5)

Molecular Docking and Binding Site Analysis for USP Interactions

Molecular modeling has been employed to investigate the interactions between p-terphenyl compounds, the chemical class to which this compound belongs, and ubiquitin-specific proteases (USPs), which are critical regulators of cellular processes. A notable study focused on the interaction of 32 different p-terphenyls, including several from the thelephantin series, with ubiquitin-specific protease 4 (USP4). mdpi.comfrontiersin.org USP4 is implicated in pathological conditions like inflammatory diseases and cancer due to its role in processes such as the TGF-β response and NFκB signaling. mdpi.com

The docking analysis identified a primary binding site for these compounds on USP4 located around the valine 98 (V98) residue within the DUSP (domain in USP) segment. mdpi.comfrontiersin.org While this compound was not individually specified in this particular study, the analysis of its close analogs provides significant insight into the potential binding capacity of the thelephantin scaffold. The study calculated the empirical energy of interaction (ΔE) for several thelephantins, with more negative values indicating a more stable and favorable binding interaction. For instance, Telephantin O was identified as a notable binder. nih.gov The investigation into a range of thelephantin derivatives helps to establish a structure-binding relationship that can guide future research into the specific interactions of this compound with USP4 and other proteases. mdpi.com

| Compound | Calculated Potential Energy of Interaction (ΔE, kcal/mol) with USP4 |

|---|---|

| Vialinin A | -99.2 |

| Telephantin F | -101.4 |

| Telephantin H | -100.8 |

| Telephantin L | -90.8 |

| Telephantin M | -100.5 |

| Telephantin O | -108.9 |

Data sourced from a molecular docking study of p-terphenyl derivatives with USP4. nih.gov

Sentrin-Specific Protease 1 (SENP1) Inhibition

Research has demonstrated that p-terphenyl compounds are potent inhibitors of Sentrin-Specific Protease 1 (SENP1). researchgate.net SENP1 is a cysteine protease that plays a crucial role in deSUMOylation, a post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are removed from target proteins. researchgate.netmdpi.com A study examining the enzymatic activity of various p-terphenyls found that Thelephantin G, a structurally related compound to this compound, is an effective inhibitor of full-length SENP1. researchgate.net This finding suggests that thelephantins as a group are promising SENP1 inhibitors. researchgate.netrsc.org

| Compound | SENP1 Inhibition (IC50) |

|---|---|

| Vialinin A | 1.64 ± 0.23 μM |

| Thelephantin G | 2.48 ± 0.02 μM |

Half-maximal inhibitory concentration (IC50) values against full-length SENP1. researchgate.net

The inhibition of SENP1 is a significant area of cancer research because aberrant expression of this enzyme is linked to the progression of various cancers, including those of the prostate, breast, and liver. researchgate.netmdpi.comwinthrop.edu SENP1 contributes to carcinogenesis through several mechanisms, such as promoting cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis (programmed cell death). clockss.org

Crucially, SENP1 is a key regulator of cellular metabolism. researchgate.netmdpi.com It has been shown to be a vital molecule in the Warburg effect, a phenomenon where cancer cells favor energy production through glycolysis even in the presence of oxygen. mdpi.comnih.gov SENP1 can deSUMOylate and stabilize other proteins that promote cancer growth, such as Hypoxia-Inducible Factor 1α (HIF-1α). mdpi.comnih.gov The stabilization of HIF-1α enhances the expression of key glycolytic enzymes, increasing glucose consumption and lactate (B86563) production, which fuels rapid tumor growth. researchgate.netmdpi.com In prostate cancer, SENP1-mediated deSUMOylation of Hexokinase 2 (HK2) promotes its binding to mitochondria, which boosts glycolysis and contributes to tumorigenesis. researchgate.netmdpi.com Therefore, the inhibition of SENP1 by compounds like thelephantins represents a potential therapeutic strategy to disrupt cancer cell metabolism and growth. clockss.org

β-Secretase 1 (BACE1) Inhibition and Amyloid-β Aggregation Modulation

Emerging research has identified p-terphenyls as a promising class of compounds for targeting key pathological processes in Alzheimer's disease (AD). mdpi.comclockss.orgnih.gov Specifically, these compounds have been shown to inhibit β-Secretase 1 (BACE1) and modulate the aggregation of amyloid-β (Aβ) peptides. researchgate.netnih.gov BACE1 is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP). researchgate.netclockss.org The subsequent aggregation of Aβ into plaques is a central hallmark of AD. frontiersin.org

A study on p-terphenyls from the mushroom Thelephora aurantiotincta identified new derivatives, Thelephantin P, Q, and R, and evaluated their effects on BACE1 and Aβ aggregation. researchgate.netd-nb.info Thelephantin P, in particular, was identified as a multi-target agent, inhibiting BACE1 with an IC50 value of 6.3 μM and also inhibiting Aβ aggregation. researchgate.netd-nb.info Similarly, research on p-terphenyls from Polyozellus multiplex, such as thelephoric acid and polyozellin, demonstrated effective BACE1 inhibition with IC50 values in the low micromolar range. clockss.orgspringermedicine.com These compounds also successfully reduced the production of neurotoxic Aβ in cell cultures. springermedicine.com

| Compound | BACE1 Inhibition (IC50) | Source Organism |

|---|---|---|

| Thelephantin P | 6.3 μM | Thelephora aurantiotincta |

| Polyozellin | 3.08 μM | Polyozellus multiplex |

| Thelephoric acid | 3.50 μM | Polyozellus multiplex |

| Polyozellic acid | 4.78 μM | Polyozellus multiplex |

IC50 values for BACE1 inhibition by various p-terphenyls. researchgate.netclockss.orgd-nb.info

The dual ability of thelephantins and related p-terphenyls to inhibit BACE1 and prevent Aβ aggregation places them as highly relevant molecules in neurodegenerative research, particularly for Alzheimer's disease. researchgate.netmdpi.com The amyloid cascade hypothesis posits that the accumulation of Aβ is the primary event that triggers the cascade of neuronal damage and cognitive decline seen in AD. frontiersin.orgacs.org Therefore, inhibiting BACE1 is a primary therapeutic strategy to prevent the formation of new Aβ peptides. researchgate.net

Studies have validated the neuroprotective effects of these compounds in cell-based models of AD. For instance, certain p-terphenyls protected SH-SY5Y human neuroblastoma cells from Aβ-induced toxicity. researchgate.net Furthermore, compounds like thelephoric acid demonstrated significant recovery of HT22 neuronal cell viability after being stressed with glutamate, an excitotoxin implicated in neurodegenerative processes. clockss.orgspringermedicine.com This neuroprotection was linked to the compounds' ability to reduce intracellular reactive oxygen species (ROS) and calcium influx, indicating that their mechanism extends to mitigating oxidative stress and excitotoxicity, which are also key features of AD pathology. clockss.orgspringermedicine.com

Other Enzymatic Activities (e.g., α-Glucosidase Inhibition, if broadly applicable to p-terphenyls)

Beyond their effects on proteases and enzymes central to specific pathologies, p-terphenyls as a class exhibit a range of other enzymatic activities. A widely reported activity is the inhibition of α-glucosidase. nih.govspringermedicine.com α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels.

Multiple studies have confirmed that p-terphenyls isolated from various fungal sources, such as Aspergillus candidus and Penicillium chermesinum, possess significant α-glucosidase inhibitory activity. springermedicine.com For example, terphenyllin (B1681270) and several of its derivatives showed potent inhibition with IC50 values in the low micromolar range. springermedicine.com This broad applicability of α-glucosidase inhibition across the p-terphenyl family suggests that this compound may also share this characteristic, although specific studies are required for confirmation. This activity indicates a potential role for this class of compounds in metabolic research beyond cancer and neurodegeneration. springermedicine.com

Elucidation of Specific Signaling Pathways and Molecular Targets

The mechanistic studies on this compound and its chemical relatives have identified several key molecular targets and, by extension, the signaling pathways they modulate. The primary targets elucidated so far include:

Ubiquitin-Specific Proteases (USPs): Specifically USP4, a deubiquitinating enzyme (DUB). By interacting with USPs, thelephantins can influence the ubiquitin-proteasome system, which controls the stability and function of a vast number of proteins involved in signaling pathways like TGF-β and NF-κB. mdpi.com

Sentrin-Specific Protease 1 (SENP1): As potent inhibitors of SENP1, thelephantins can disrupt the deSUMOylation process. This directly impacts the stability and activity of oncoproteins like HIF-1α and metabolic enzymes like HK2, thereby interfering with cancer-related pathways involving cell proliferation, angiogenesis, and the Warburg effect. researchgate.netresearchgate.netmdpi.com

β-Secretase 1 (BACE1): Inhibition of BACE1 directly impacts the amyloidogenic pathway, a central process in the pathology of Alzheimer's disease. clockss.orgd-nb.info By reducing BACE1 activity, thelephantins can decrease the production of amyloid-β, a peptide at the origin of the neurotoxic cascade. springermedicine.com

α-Glucosidase: The inhibition of this enzyme implicates p-terphenyls in the modulation of carbohydrate metabolism and glucose homeostasis. nih.gov

Analysis of Gene Expression Modulation (e.g., Real-Time RT-PCR Array for Cell Cycle Genes)

The modulation of gene expression is a key mechanism through which chemical compounds exert their biological effects. Real-time reverse transcription-polymerase chain reaction (RT-PCR) arrays represent a powerful and sensitive technique for simultaneously profiling the expression of a focused panel of genes, such as those that regulate the cell cycle. frontiersin.orgthermofisher.comnih.govgene-quantification.de This method allows for the quantitative measurement of messenger RNA (mRNA) levels, providing critical insights into how a compound can influence cellular processes like proliferation and arrest. frontiersin.orgnih.gov

While direct studies employing RT-PCR arrays specifically on this compound are not prominently available in the reviewed literature, research on the structurally related p-terphenyl derivative, Thelephantin O, provides significant insight into the potential mechanisms of this compound class. A study using a real-time RT-PCR array to assess 84 cell cycle-related genes in human hepatocellular carcinoma (HepG2) cells demonstrated the potent effects of Thelephantin O. acs.org Treatment with this compound resulted in cell cycle arrest at the G1 phase. acs.org

The investigation revealed that upon treatment with Thelephantin O, the population of cells in the S phase of the cell cycle decreased significantly, while the proportion of cells in the G0/G1 phase correspondingly increased. acs.org This cell cycle arrest was underpinned by distinct changes in the expression of key regulatory genes. acs.org The analysis identified several genes that were either up-regulated or down-regulated, pointing to a specific molecular mechanism for the observed G1 arrest. acs.org

The table below summarizes the findings on gene expression changes in HepG2 cells following treatment with Thelephantin O, as identified by the real-time RT-PCR array. acs.org

Table 1: Modulation of Cell Cycle Gene Expression by Thelephantin O in HepG2 Cells

| Gene Symbol | Full Gene Name | Regulation | Function in Cell Cycle |

|---|---|---|---|

| Up-regulated Genes | |||

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21, Cip1) | Up | G1/S arrest, inhibits CDK2 and CDK4 |

| CDKN1B | Cyclin Dependent Kinase Inhibitor 1B (p27, Kip1) | Up | G1/S arrest, inhibits cyclin E-CDK2 |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | Up | G2/M checkpoint, involved in DNA repair |

| Down-regulated Genes | |||

| CCNB1 | Cyclin B1 | Down | G2/M transition |

| CCND1 | Cyclin D1 | Down | G1/S transition |

| CCNE1 | Cyclin E1 | Down | G1/S transition |

| CDK2 | Cyclin Dependent Kinase 2 | Down | S phase progression |

| CDK4 | Cyclin Dependent Kinase 4 | Down | G1 phase progression |

This data is based on studies of Thelephantin O, a structurally similar p-terphenyl compound. acs.org

Investigation of Pathways like PI3K/Akt/mTOR, NF-κB, and HIF-1α

PI3K/Akt/mTOR Pathway The phosphatidylinositol-3 kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a fundamental intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism. nih.govmdpi.comspringermedizin.de Its overactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention. mdpi.complos.org This pathway is initiated by the activation of PI3K, which leads to the phosphorylation and subsequent activation of Akt. springermedizin.de Activated Akt then modulates a variety of downstream effectors, including the mTOR complex 1 (mTORC1), which plays a central role in protein synthesis and cell growth. mdpi.com While direct experimental evidence linking this compound to the modulation of the PI3K/Akt/mTOR pathway is currently limited, its importance in cancer cell survival makes it a plausible, yet unconfirmed, target for anticancer compounds of this class. nih.govnih.gov

NF-κB Pathway The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial signaling system involved in regulating inflammatory responses, immunity, cell proliferation, and survival. researchgate.netnih.gov The NF-κB family of transcription factors is typically held in an inactive state in the cytoplasm. researchgate.net Upon stimulation by various signals, including inflammatory cytokines, the inhibitory proteins are degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. nih.gov A significant mechanistic link for this compound's activity is suggested through its interaction with Ubiquitin-Specific Protease 4 (USP4). mdpi.com USP4 is a deubiquitinating enzyme that has been critically implicated in the regulation of NF-κB signaling. mdpi.com By potentially inhibiting USP4, this compound could modulate the ubiquitination status of key components within the NF-κB pathway, thereby influencing its activity and downstream effects on inflammation and cell survival.

HIF-1α Pathway The Hypoxia-Inducible Factor-1α (HIF-1α) pathway is the master regulator of the cellular response to low oxygen levels (hypoxia). mdpi.comnih.gov Under normal oxygen conditions, the HIF-1α protein is rapidly degraded. medsci.org However, in hypoxic environments, often found within solid tumors, HIF-1α is stabilized and dimerizes with HIF-1β. nih.govbmbreports.org This complex then moves to the nucleus to activate genes that promote adaptation and survival in low-oxygen conditions, including those involved in angiogenesis (new blood vessel formation), glucose metabolism, and cell proliferation. mdpi.comnih.gov There is currently no direct evidence demonstrating that this compound modulates the HIF-1α pathway. However, there is known crosstalk between signaling pathways; for instance, NF-κB can enhance HIF-1α transcription, and the PI3K/Akt pathway can increase its translation, suggesting potential for indirect regulation. mdpi.comabcam.com

Identification of Direct Binding Partners and Receptor Interactions

Identifying the direct molecular targets of a compound is fundamental to understanding its mechanism of action. For this compound, computational studies have provided significant insights into its potential binding partners.

Molecular docking analyses have identified Ubiquitin-Specific Protease 4 (USP4) as a direct binding partner for this compound and other p-terphenyl derivatives. mdpi.comresearchgate.netnih.gov USP4 is a deubiquitinating enzyme that removes ubiquitin tags from target proteins, thereby regulating their stability and function. nih.gov It plays roles in various cellular processes, including cell proliferation, migration, and signaling pathways like TGF-β and NF-κB. mdpi.comnih.gov

A molecular docking study calculated the potential energy of interaction (ΔE) between this compound and USP4, providing a quantitative measure of their binding affinity. mdpi.com The binding site for this class of compounds has been located around the V98 residue within the DUSP (domain in USP) segment of the USP4 protein. researchgate.netnih.gov The interaction energy for this compound was found to be significant, suggesting a stable complex. mdpi.com

Another potential target for this class of compounds is sentrin-specific protease SENP1 , which has been identified as a target for the related p-terphenyl, Vialinin A. researchgate.net SENP1 is a protease that deconjugates SUMO (Small Ubiquitin-like Modifier) from target proteins and is implicated in various cancers. frontiersin.org While not directly tested for this compound, the structural similarity suggests it could be a plausible secondary target.

The table below presents the calculated potential energy of interaction for this compound and other selected p-terphenyls with USP4, as determined by a molecular docking study. A more negative ΔE value indicates a more favorable and stable interaction.

Table 2: Calculated Potential Energy of Interaction (ΔE) of p-Terphenyl Compounds with USP4

| Compound | PubChem CID | ΔE (kcal/mol) |

|---|---|---|

| This compound | 5321928 | -92.13 |

| Thelephantin F | 10126023 | -103.24 |

| Thelephantin H | 101260624 | -102.10 |

| Thelephantin O | 53375718 | -105.70 |

| Vialinin A | 11563133 | -108.06 |

Data sourced from a 2022 molecular docking study by Bailly et al. mdpi.comresearchgate.netnih.gov

Structure Activity Relationship Sar Elucidation of Thelephantin B and Its Analogs

Systematic Modification and Evaluation of Chemical Substructures

The biological activity of Thelephantin B and its analogs is highly dependent on the specific substitution patterns on their central benzene (B151609) ring and the nature of their acyl side chains.

A critical determinant for the biological efficacy of this compound and related p-terphenyls is the presence of an ortho-dihydroxy (o-dihydroxy) substitution on the central benzene ring. acs.org Preliminary SAR studies have consistently shown that this specific arrangement is necessary for the cytotoxicity exhibited by these compounds. nih.gov For instance, research on newly synthesized p-terphenyl (B122091) derivatives demonstrated that the o-dihydroxy substitution of the central ring was essential for both cytotoxicity against human hepatocellular carcinoma (HepG2) cells and for Fe²⁺ chelation. acs.org This suggests that the biological action is intrinsically linked to the molecule's ability to interact with metal ions. The cytotoxicity of some analogs has been attributed to cell cycle arrest at the G1 phase, a mechanism that was reversed by the addition of FeCl₂, further underscoring the role of the o-dihydroxy group in mediating the compound's biological effects through iron chelation. acs.orgnih.gov Derivatives lacking this feature showed a significant loss of both iron-chelating ability and cytotoxicity. acs.org

The o-dihydroxy arrangement on the central benzene ring of this compound forms a catechol moiety, a well-known pharmacophore in many biologically active polyphenols. This catechol group is vital for the compound's activity. By analogy with other naturally occurring polyphenols, the 2′,3′-dihydroxy-p-terphenyl structure is recognized for its radical stabilizing and metal chelating functions. acs.org The ability to chelate transition metals like iron is a key aspect of the cytotoxic mechanism of these compounds. acs.orgresearchgate.net

The nature and positioning of acyl groups and other side chains on the Thelephantin scaffold are significant modulators of biological activity. Various Thelephantin analogs isolated from natural sources possess different acyl groups, such as benzoyl, phenylacetoxy, and butyroxyl groups, at the C-2′ and C-5′ positions of the central ring. nih.gov

The total synthesis of Thelephantin O and other related natural p-terphenyls like Vialinin A and Terrestrins has allowed for a direct comparison of their cytotoxic effects. These compounds, which differ in their acyloxy substituents at the 2' and 3' positions, all exhibit potent cytotoxicity against cancer cells, but with varying IC₅₀ values, indicating that the structure of the acyl group fine-tunes the potency. researchgate.net For example, Thelephantin O, an unsymmetrical diester, and Vialinin A, a symmetrical diester, show comparable but distinct cytotoxic profiles against HepG2 and Caco-2 cell lines. researchgate.net

A broader study on a library of terphenyllin (B1681270) derivatives systematically explored the impact of different alkyl side chains. nih.gov The research revealed that introducing specific alkyl substituents (such as ethyl, isopropyl, and cyclopentylmethyl) was important for improving cytotoxicity. nih.govresearchgate.net Certain derivatives, like 2',4''-diethoxyterphenyllin and 2',4''-bis(cyclopentyloxy)terphenyllin, displayed potent activities with IC₅₀ values in the low micromolar range, comparable to the conventional anticancer drug adriamycin. nih.gov This demonstrates that variations in the side chains can dramatically enhance the biological efficacy of the core p-terphenyl structure.

Table 1: Cytotoxicity of Thelephantin O and Related Symmetrical/Unsymmetrical Diesters

Computational Approaches to SAR Modeling

Computational methods provide powerful tools for rationalizing the observed SAR of this compound and for predicting the activity of novel analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov While specific QSAR studies focusing exclusively on the cytotoxicity of this compound are not widely documented, research on related p-terphenyls provides a framework for how such an analysis would be approached.

For example, a 3D-QSAR study was conducted on novel terphenyl derivatives to understand their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. ijpsonline.com Such models identify essential biophoric (pharmacophoric) features and use molecular field analysis to correlate steric and electronic properties with inhibitory activity. ijpsonline.com Similarly, QSAR models have been developed for the free-radical scavenging properties of polyphenolic compounds, including hypothetical p-terphenyls. nih.govscienceopen.com These studies often use quantum-chemical descriptors like bond dissociation energy (BDE) and the energy of the highest occupied molecular orbital (EHOMO) to predict antioxidant activity. nih.gov

A hypothetical QSAR model for this compound's cytotoxicity would likely involve calculating a range of molecular descriptors for its analogs. These would include electronic descriptors (related to the catechol moiety's chelation and redox properties), steric descriptors (describing the size and shape of the acyl side chains), and hydrophobic descriptors. By correlating these descriptors with experimental IC₅₀ values, a predictive model could be generated to guide the design of new, more potent derivatives.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. This approach is instrumental in designing new ligands and predicting their binding affinity.

For the Thelephantin family, molecular modeling studies have provided significant insights into their potential protein targets. A molecular docking study investigated the binding of Vialinin A and 32 other p-terphenyls, including some from the Thelephantin series, to Ubiquitin-Specific Protease 4 (USP4), a target implicated in inflammation and cancer. researchgate.netsemanticscholar.org This work identified key interactions and proposed a pharmacophore model for USP4 binding, which includes a semi-planar biphenyl (B1667301) system linked to a third phenyl ring, often surmounted by a benzyl (B1604629) group from an acyl side chain. researchgate.net

Based on this and other SAR data, a pharmacophore model for a cytotoxic this compound analog would likely include:

Two hydrogen bond donor/acceptor features corresponding to the hydroxyls of the catechol moiety.

A metal chelation site centered on the catechol group.

One or more aromatic/hydrophobic regions representing the phenyl rings and the acyl side chains.

Defined spatial relationships between these features that are crucial for fitting into the target's binding pocket.

Such models can be used to virtually screen large compound libraries to identify novel scaffolds that match the pharmacophore and are therefore potential new drug candidates. nih.gov

Table 2: List of Chemical Compounds

Rational Design of High-Potency and Selective Research Probes

The development of chemical probes from natural products is a cornerstone of chemical biology and drug discovery, enabling the elucidation of protein function and the validation of new therapeutic targets. thermofisher.comnih.govrjeid.com A chemical probe is a small molecule designed to interact with a specific protein target, allowing researchers to study its biological role. thermofisher.com The rational design of such probes, particularly those derived from complex scaffolds like the p-terphenyl core of this compound, leverages an iterative process of design, synthesis, and biological evaluation to achieve high potency and selectivity. rsc.orgchemrxiv.orgnih.gov The p-terphenyl skeleton, found in compounds like this compound and its analogs, is considered an attractive and promising scaffold for the development of targeted inhibitors, particularly for enzymes such as ubiquitin-specific protease 4 (USP4). nih.govresearchgate.net

The design process for creating high-potency and selective research probes from the this compound scaffold is guided by structure-activity relationship (SAR) studies. These studies systematically modify the parent structure and assess how these changes affect biological activity, providing critical insights for further optimization. rsc.orgnih.govdrugdesign.org For the thelephantin class of molecules, computational and synthetic studies have highlighted several key structural features that are crucial for potent biological interactions.

A significant advancement in understanding the SAR for this class came from molecular docking studies that analyzed the interaction of numerous p-terphenyl derivatives, including various thelephantins, with the USP4 enzyme. researchgate.net These in silico experiments provide a rational basis for designing new analogs by predicting how structural modifications might enhance binding affinity and selectivity. The calculated binding energies for a range of thelephantins and related compounds to the USP4 active site offer a roadmap for designing more potent probes. researchgate.net

For instance, analysis of the binding energies suggests that the nature and position of the ester groups on the central phenyl ring, a key feature of thelephantins, are critical determinants of binding affinity. researchgate.netresearchgate.net The design of new probes would, therefore, involve the synthesis of this compound analogs with varied ester functionalities. This could include altering the acyl groups to explore interactions with different pockets of a target protein or replacing the ester linkage altogether to probe its importance for activity, a strategy employed in the development of analogs for other natural products. nih.gov

The hydroxylation pattern on the terphenyl core is another critical factor. Preliminary SAR from related compounds has shown that an O-dihydroxy substitution on the central benzene ring can be essential for cytotoxic activity. nih.gov Docking studies further indicate that the presence and accessibility of these phenolic hydroxyl groups are vital for forming stable complexes with target proteins. researchgate.net A rational design strategy would, therefore, involve synthesizing this compound analogs where the number and position of these hydroxyl groups are systematically varied to optimize target engagement.

The synthesis of analogs based on these design principles is a key step. The total synthesis of related compounds like Thelephantin G and ganbajunins D and E has demonstrated the feasibility of chemically constructing these complex molecules and introducing desired modifications through key reactions like Suzuki-Miyaura couplings and esterifications. acs.org Such synthetic routes would allow for the creation of a library of this compound-based probes with specific structural changes tailored for high potency.

Once synthesized, these rationally designed analogs would be evaluated in biochemical and cell-based assays to determine their potency and selectivity. nih.gov A successful research probe should exhibit high affinity for its intended target and minimal interaction with other related proteins. researchgate.net The data from these assays would feed back into the design cycle, informing the next round of structural modifications to further refine the probe's properties.

Below is a table summarizing the calculated binding energies from a molecular docking study of various p-terphenyl compounds, including several thelephantins, against USP4. This data illustrates the kind of information that guides the rational design of new probes based on the this compound scaffold. Lower binding energy (ΔE) suggests a more stable and potentially more potent interaction.

| Compound | PubChem CID | Calculated Binding Energy (ΔE, kcal/mol) |

| Thelephantin A | 10325565 | -74.93 |

| This compound | 10325566 | -118.40 |

| Thelephantin C | 10325567 | -76.79 |

| Thelephantin D | 10325568 | -109.22 |

| Thelephantin E | 10325569 | -64.45 |

| Thelephantin F | 10325570 | -102.70 |

| Thelephantin G | 11563132 | -103.65 |

| Thelephantin H | 10325571 | -103.24 |

| Thelephantin I | 10325572 | -87.40 |

| Thelephantin J | 10325573 | -102.10 |

| Thelephantin K | 10325574 | -82.80 |

| Thelephantin L | 10325575 | -72.04 |

| Thelephantin M | 53375717 | -104.40 |

| Thelephantin N | 21577386 | -92.40 |

| Thelephantin O | 53375718 | -105.70 |

| Vialinin A | 11563133 | -108.06 |

| Vialinin B | 16049791 | -116.76 |

| Data sourced from a molecular docking study. researchgate.netresearchgate.net |

This structured approach, combining computational modeling, synthetic chemistry, and biological testing, is essential for transforming a natural product like this compound into a high-potency, selective research probe capable of dissecting complex biological processes. frontiersin.org

Chemical Ecology and Biosignificance of Thelephantin B in Natural Environments

Ecological Role of Thelephantin B as a Secondary Metabolite

Fungi produce a vast array of secondary metabolites, which are small molecules not essential for normal growth or development but are crucial for survival and interaction with their environment. unl.ptmdpi.com These compounds play a significant role in the ecological success of fungi, allowing them to colonize diverse habitats. nih.gov this compound, isolated from mushrooms of the Thelephora genus, such as Thelephora aurantiotincta, is a prime example of such a metabolite. nih.govmdpi.comresearchgate.net

The production of p-terphenyls like this compound is a characteristic of several fungal genera, including Aspergillus, Paxillus, and Thelephora. nih.govmdpi.com These compounds are not required for the primary metabolic processes of the fungus but are thought to confer adaptive advantages. The ecological roles of these metabolites are diverse and can include acting as antimicrobial agents, antioxidants, and cytotoxic compounds. nih.govmdpi.com This broad range of bioactivities suggests that this compound and related p-terphenyls are key components of the producing fungus's chemical defense and communication systems.

Fungi, particularly those in the Thelephora genus, often form ectomycorrhizal relationships with trees, contributing to plant health and ecosystem stability. mdpi.comtandfonline.com In these symbiotic interactions, secondary metabolites can play a role in mediating the relationship between the fungus and its plant partner. While the specific function of this compound in this context is not fully elucidated, the production of bioactive compounds by ectomycorrhizal fungi is a well-established phenomenon.

Furthermore, some p-terphenyls have been shown to possess iron-chelating properties. koreascience.krnih.gov Iron is an essential nutrient for most organisms, but its availability in the environment can be limited. The ability to chelate iron could provide a competitive advantage by sequestering this vital element, making it unavailable to competing microorganisms. For instance, p-terphenyls from Paxillus curtisii have been proposed to aid in wood degradation by chelating iron, which is involved in the Fenton reaction that breaks down lignocellulose. koreascience.krnih.gov A study on Thelephantin O, a related compound from T. aurantiotincta, demonstrated that its cytotoxicity against human cancer cells was due to iron chelation. acs.org This suggests a potential ecological role for this compound in nutrient acquisition and competition.

Inter-species Chemical Interactions and Allelopathy

Chemical interactions are fundamental to how organisms relate to one another and their environment. psu.edumdpi.com Secondary metabolites are the primary mediators of these interactions. Allelopathy, a process where an organism produces one or more biochemicals that influence the growth, survival, and reproduction of other organisms, is a key aspect of these chemical interactions. bioninja.com.aumdpi.comresearchgate.net

While direct studies on the allelopathic effects of this compound are limited, the known biological activities of p-terphenyls strongly suggest a role in mediating inter-species interactions. The cytotoxic and antimicrobial properties of many p-terphenyls indicate their potential to inhibit the growth of competing fungi, bacteria, and other microorganisms in the soil environment where Thelephora species thrive. nih.govmdpi.com For example, some p-terphenyls from Aspergillus candidus have shown inhibitory activity against various microbes. mdpi.com This antimicrobial action would be a classic example of negative allelopathy, where the producing organism gains a competitive advantage by suppressing its neighbors.

The release of such compounds into the environment can occur through various mechanisms, including exudation from fungal hyphae or release from the fruiting bodies. bioninja.com.aumdpi.com This chemical "warfare" is a common strategy among fungi to secure resources and territory. Given that Thelephora species are often found in competitive forest ecosystems, the production of compounds like this compound is likely a crucial component of their ecological strategy.

Beyond direct inhibition, the chemical signals emitted by one organism can be perceived by others, leading to changes in their behavior or physiology. frontiersin.org The presence of this compound in the environment could signal the presence of a Thelephora fungus to other organisms, potentially influencing their growth patterns or defense mechanisms.

Influence of Environmental Factors on this compound Production

The production of secondary metabolites by fungi is often not constitutive but is instead influenced by a variety of environmental cues. unl.pt Factors such as nutrient availability, temperature, pH, and light can significantly impact the biosynthesis of these compounds. unl.ptscielo.sa.cr For example, the development of basidiomata (fruiting bodies) in Thelephora species, where compounds like this compound are found, is affected by environmental conditions like humidity, light, and nutrient levels. scielo.sa.cr

Studies have shown that changes in nutritional conditions can alter the transcription of genes involved in secondary metabolism. unl.pt The presence of specific precursors in the substrate can also enhance the production of certain metabolites. While specific research on how environmental factors directly modulate this compound production is scarce, general principles of fungal secondary metabolism suggest that its synthesis is likely to be regulated in response to the fungus's surroundings.

For instance, the production of secondary metabolites is often triggered by stress conditions, such as competition with other microorganisms or nutrient limitation. unl.pt Therefore, an increase in the production of this compound might be expected when a Thelephora fungus encounters a competing microbe. Light is another critical factor, as it can regulate the expression of genes involved in secondary metabolite biosynthesis. unl.pt The observation that Thelephora specimens are frequently found on slopes with specific light exposure suggests that light may play a role in their metabolic activities, including the synthesis of p-terphenyls. scielo.sa.cr

Furthermore, the interaction with a host plant in an ectomycorrhizal relationship can also influence the production of fungal secondary metabolites. The chemical cross-talk between the fungus and the plant can trigger the synthesis of specific compounds that may be beneficial for the symbiosis.

Evolutionary Aspects of p-Terphenyl (B122091) Biosynthesis in Fungi

The ability to produce p-terphenyls is distributed across different fungal taxa, primarily within the Ascomycota and Basidiomycota. mdpi.comnih.gov The genes responsible for the biosynthesis of secondary metabolites are often found clustered together in the fungal genome, forming what are known as biosynthetic gene clusters (BGCs). mdpi.com This clustering facilitates the co-regulation of all the genes necessary to produce a specific compound.

The biosynthesis of the p-terphenyl scaffold is understood to originate from the shikimate-chorismate pathway, leading to the formation of arylpyruvic acids like phenylpyruvic acid. nih.govresearchgate.net The core p-terphenyl structure is formed through the condensation of two molecules of precursors such as phenylpyruvic acid or phenylalanine. nih.govresearchgate.net Recent research has begun to identify the specific genes and enzymes involved in these pathways. For example, a biosynthetic gene cluster from Aspergillus ustus was found to be responsible for the formation of several p-terphenyl derivatives. nih.gov Similarly, genome sequencing of a Talaromyces species revealed that its p-terphenyls were biosynthesized from tyrosine and phenylalanine, involving four key biosynthetic genes. acs.org

The diversity of p-terphenyl structures arises from subsequent modifications to the basic scaffold, such as hydroxylation, methylation, and prenylation, which are catalyzed by tailoring enzymes also encoded within the BGC. nih.govnih.gov This modular nature of biosynthesis allows for the generation of a wide array of related compounds with potentially different biological activities.

From an evolutionary perspective, the presence of p-terphenyl BGCs in diverse fungal lineages suggests a complex history of vertical inheritance, gene loss, and potentially horizontal gene transfer. The conservation of the core biosynthetic pathway, coupled with the diversification of tailoring enzymes, is a hallmark of the evolution of fungal secondary metabolism. This evolutionary strategy allows fungi to rapidly adapt to new ecological niches and challenges by modifying their chemical arsenal. The structural similarities and shared biosynthetic origins of p-terphenyls across different fungal species point to a common evolutionary solution for mediating interactions with the environment.

Advanced Research Methodologies and Emerging Avenues for Thelephantin B Studies

Application of Systems Biology Approaches to Understanding Thelephantin B Action

Systems biology offers a holistic approach to deciphering the complex interactions of natural products within a biological system, moving beyond a single-target perspective. For a compound like this compound, this methodology is crucial for understanding its full mechanism of action. A key area within systems biology is the modulation of protein-protein interactions (PPIs), which are fundamental to nearly all cellular processes. researchgate.net The ability of small molecules to disrupt or stabilize these interactions is a rapidly growing field of medicinal chemistry. researchgate.net

Research has demonstrated that scaffolds based on p-terphenyl (B122091) derivatives can serve as effective mimics of α-helices, one of the most common secondary structures involved in PPIs. researchgate.netresearchgate.net These synthetic terphenyl molecules are designed to project functional groups along one face, mimicking the presentation of amino acid side chains on an α-helix. researchgate.net This mimicry allows them to competitively inhibit PPIs that are critical for the pathogenesis of diseases. For instance, a substituted terphenyl scaffold was successfully designed to inhibit the assembly of the HIV-1 gp41 protein, a key step in viral fusion. researchgate.net

Applying this systems-level approach to this compound could involve:

Computational Modeling: Using the known structure of this compound to predict its potential to mimic structural motifs and interfere with known disease-related PPIs.

Target Identification: Employing proteome-wide screening techniques to identify the network of proteins that physically interact with this compound, thereby revealing its biological interaction landscape.

Pathway Analysis: Integrating interaction data with existing knowledge of cellular pathways to build models of how this compound perturbs biological networks, leading to its observed cytotoxic or other biological effects.